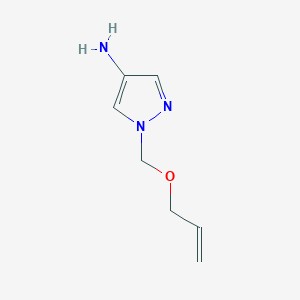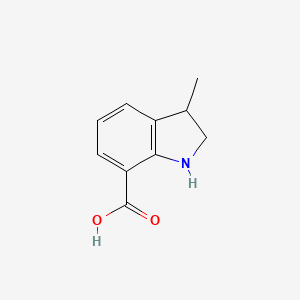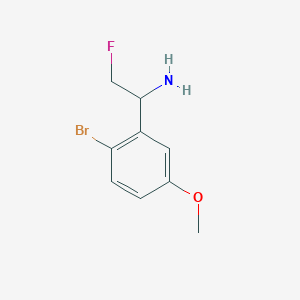
1-(3,4-Dihydroquinazolin-2-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dihydroquinazolin-2-yl)propan-1-amine is a compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroquinazolin-2-yl)propan-1-amine typically involves the condensation of anthranilamide with an appropriate aldehyde or ketone. One common method involves the use of a Brønsted acidic ionic liquid as a catalyst, which promotes the reaction under solvent-free conditions . The reaction is carried out by mixing anthranilamide with the aldehyde or ketone in the presence of the catalyst, followed by heating the mixture to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimizations for higher yields and cost-effectiveness. The use of heterogeneous catalysts, such as cross-linked poly(4-vinylpyridine) supported BF3, has been reported to be efficient and reusable, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-Dihydroquinazolin-2-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, amine derivatives, and substituted quinazoline compounds.
Applications De Recherche Scientifique
1-(3,4-Dihydroquinazolin-2-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dihydroquinazolin-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. For example, quinazoline derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects. The compound may bind to proteins involved in cell signaling pathways, thereby modulating their activity and exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2,3-dihydroquinazolin-4(1H)-one share a similar core structure and exhibit comparable biological activities.
Thiazole Derivatives: Compounds like 1-(1,3-Thiazol-2-yl)propan-1-amine have similar structural features and are used in similar applications.
Uniqueness
1-(3,4-Dihydroquinazolin-2-yl)propan-1-amine is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying various biological processes.
Propriétés
Formule moléculaire |
C11H15N3 |
|---|---|
Poids moléculaire |
189.26 g/mol |
Nom IUPAC |
1-(1,4-dihydroquinazolin-2-yl)propan-1-amine |
InChI |
InChI=1S/C11H15N3/c1-2-9(12)11-13-7-8-5-3-4-6-10(8)14-11/h3-6,9H,2,7,12H2,1H3,(H,13,14) |
Clé InChI |
AARRKIKNIRZAJM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=NCC2=CC=CC=C2N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-methyl-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13189544.png)
![3-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid](/img/structure/B13189545.png)
![7,9-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13189552.png)






![3-[(3-Methylphenyl)sulfanyl]butan-2-one](/img/structure/B13189593.png)
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol](/img/structure/B13189599.png)
![2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide](/img/structure/B13189606.png)


